molecular formula C18H30O7 B12321262 L-Ascorbic acid,6-dodecanoate

L-Ascorbic acid,6-dodecanoate

Cat. No.: B12321262
M. Wt: 358.4 g/mol
InChI Key: DWKSHXDVQRZSII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-Ascorbic acid,6-dodecanoate can be synthesized through the esterification of L-Ascorbic acid with dodecanoic acid. The reaction typically involves the use of concentrated sulfuric acid as a catalyst. The process includes:

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often achieving over 90% yield and 98% purity .

Chemical Reactions Analysis

Types of Reactions

L-Ascorbic acid,6-dodecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of L-Ascorbic acid,6-dodecanoate involves its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), reducing oxidative stress . Additionally, it can regenerate other antioxidants like α-tocopherol from their oxidized forms .

Properties

Molecular Formula

C18H30O7

Molecular Weight

358.4 g/mol

IUPAC Name

[2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethyl] dodecanoate

InChI

InChI=1S/C18H30O7/c1-2-3-4-5-6-7-8-9-10-11-14(20)24-12-13(19)17-15(21)16(22)18(23)25-17/h13,17,19,21-22H,2-12H2,1H3

InChI Key

DWKSHXDVQRZSII-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O

Origin of Product

United States

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